molecular formula C19H19N3OS B2964575 N-(2,5-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide CAS No. 688335-31-1

N-(2,5-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

Cat. No.: B2964575
CAS No.: 688335-31-1
M. Wt: 337.44
InChI Key: VXGJKJHPTCTEBZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the query compound, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors show promise in attenuating the growth of P493 human lymphoma B cells in vitro and in mouse xenograft models, suggesting a potential application in cancer therapy through the inhibition of glutaminase, an enzyme crucial for cancer cell energy metabolism Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.

Corrosion Inhibition

Rouifi et al. (2020) investigated benzimidazole derivatives, which share functional group similarities with the query compound, for their corrosion inhibition potential on carbon steel in acidic conditions. The findings indicate significant inhibition efficiency, reaching up to 95% at certain concentrations. This demonstrates the compound's potential application in protecting metals from corrosion, especially in industrial settings Synthesis, characterization and corrosion inhibition potential of newly benzimidazole derivatives: Combining theoretical and experimental study.

Antimicrobial and Antioxidant Activities

A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives by Karanth et al. (2019) showcases the synthesis and characterization of compounds with structural features similar to the query compound. These derivatives exhibited good antibacterial activity against Staphylococcus aureus and potent antioxidant properties. Such activities suggest the compound's potential use in developing new antimicrobial and antioxidant agents Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones.

Anti-Helicobacter pylori Activity

Carcanague et al. (2002) expanded on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds to develop compounds with activities against the gastric pathogen Helicobacter pylori. These compounds, similar in functional groups to the query compound, showed potent and selective activity, highlighting their potential as novel anti-H. pylori agents Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents, Part 2.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-9-15(2)17(12-14)21-18(23)13-24-19-20-10-11-22(19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJKJHPTCTEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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